
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group and a hexahydroquinazolinone moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride typically involves the reaction of 1-aminocyclohexane with appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Aminocyclohexyl)acetic acid hydrochloride
- Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
- 2-(1-Aminocyclohexyl)-acetic acid
Uniqueness
Compared to similar compounds, 2-(1-Aminocyclohexyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride stands out due to its unique hexahydroquinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications .
Propriétés
Formule moléculaire |
C14H22ClN3O |
|---|---|
Poids moléculaire |
283.80 g/mol |
Nom IUPAC |
2-(1-aminocyclohexyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c15-14(8-4-1-5-9-14)13-16-11-7-3-2-6-10(11)12(18)17-13;/h1-9,15H2,(H,16,17,18);1H |
Clé InChI |
HMYUTXODBXLRAU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=NC3=C(CCCC3)C(=O)N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


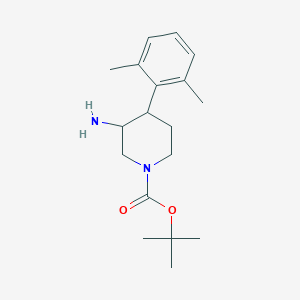

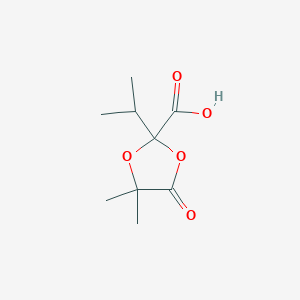
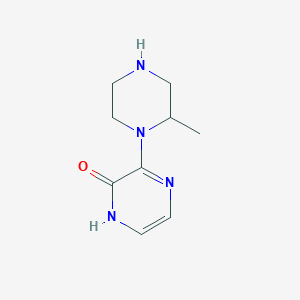
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
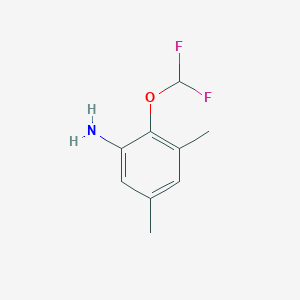
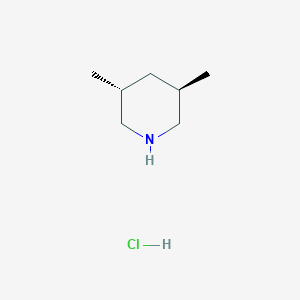


![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)



